Reversible Binding Affinity: 203 pM Kd Represents a ≥40-Fold Gain Over Deltazinone 1 and ≥185-Fold Gain Over Deltarasin
Deltasonamide 1 binds to recombinant PDE6δ with a dissociation constant of 203 pM (Kd), measured by competitive fluorescence polarization assay [1]. This is approximately 40-fold tighter than Deltazinone 1 (Kd = 8 ± 4 nM) and ≥185-fold tighter than Deltarasin (Kd ~38–41 nM) [2], establishing Deltasonamide 1 as the highest-affinity reversible PDE6δ ligand reported to date. Deltasonamide 2, a close structural analog, shows approximately 2-fold weaker binding (Kd ~385 pM) , confirming that minor structural modifications within the sulfonamide series measurably alter affinity.
| Evidence Dimension | In vitro binding affinity (Kd) for PDE6δ protein–protein interaction |
|---|---|
| Target Compound Data | 203 pM (Deltasonamide 1) |
| Comparator Or Baseline | Deltazinone 1: 8 ± 4 nM (Kd); Deltarasin: ~38–41 nM (Kd); Deltasonamide 2: ~385 pM (Kd) |
| Quantified Difference | ~40-fold tighter than Deltazinone 1; ≥185-fold tighter than Deltarasin; ~1.9-fold tighter than Deltasonamide 2 |
| Conditions | Competitive fluorescence polarization assay with recombinant purified PDE6δ protein and farnesylated KRas peptide probe [1][2] |
Why This Matters
Picomolar affinity is essential for resisting Arl2-mediated ejection in cells; an affinity differential of >40-fold over prior-generation compounds directly determines whether target engagement is transient or sustained in the cellular environment.
- [1] Martín-Gago P, Fansa EK, Klein CH, Murarka S, Janning P, Schürmann M, Metz M, Ismail S, Schultz-Fademrecht C, Baumann M, Bastiaens PI, Wittinghofer A, Waldmann H. A PDE6δ-KRas Inhibitor Chemotype with up to Seven H-Bonds and Picomolar Affinity that Prevents Efficient Inhibitor Release by Arl2. Angew Chem Int Ed Engl. 2017 Feb 20;56(9):2423-2428. doi: 10.1002/anie.201610957. View Source
- [2] Zimmermann G, Papke B, Ismail S, Vartak N, Chandra A, Hoffmann M, Hahn SA, Triola G, Wittinghofer A, Bastiaens PI, Waldmann H. Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling. Nature. 2013;497:638-642. doi: 10.1038/nature12205. (Deltarasin Kd ~38 nM). View Source
